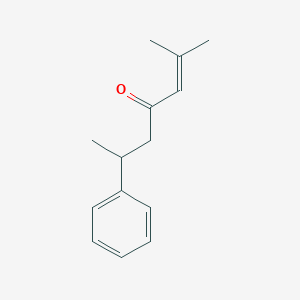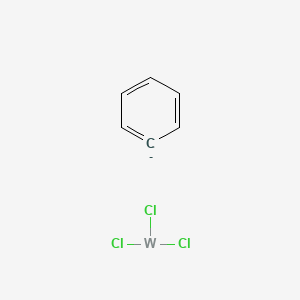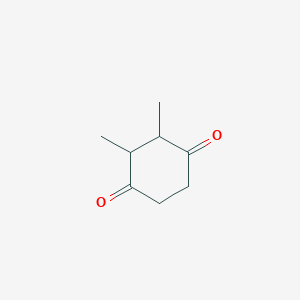
2,3-Dimethylcyclohexane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylcyclohexane-1,4-dione is an organic compound classified as a cyclic diketone It is a derivative of cyclohexane, where two methyl groups are attached to the second and third carbon atoms, and two ketone groups are located at the first and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclohexane-1,4-dione can be achieved through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This reaction is followed by a Claisen condensation, which is a base-catalyzed cyclization process. The final product is obtained after hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylcyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diketone groups act as electrophilic centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in various substituted cyclohexane derivatives .
Scientific Research Applications
2,3-Dimethylcyclohexane-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethylcyclohexane-1,4-dione involves its diketone groups, which act as strong electrophilic centers. These groups attract nucleophilic species, leading to various addition reactions. The presence of two opposed keto groups within the cyclohexane ring creates a highly reactive platform due to electronic and steric strains . This reactivity is exploited in various chemical transformations and biological assays.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,3-cyclohexanedione: Another cyclic diketone with similar structural properties but different substitution patterns.
2,2-Dimethyl-1,3-cyclohexanedione: A related compound with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
The presence of diketone groups at the 1,4-positions allows for unique chemical transformations that are not possible with other similar compounds .
Properties
CAS No. |
55050-27-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,3-dimethylcyclohexane-1,4-dione |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)8(10)4-3-7(5)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
WURIYEBCSPUSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



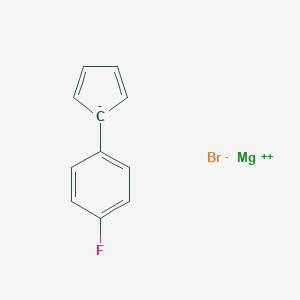
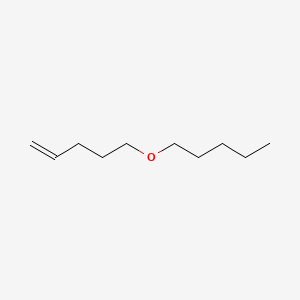
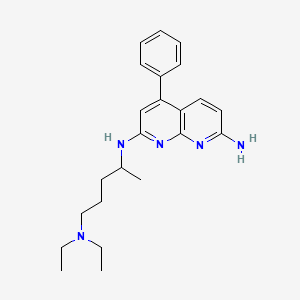
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
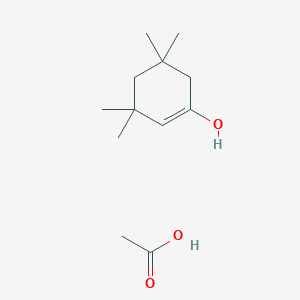
silane](/img/structure/B14630402.png)
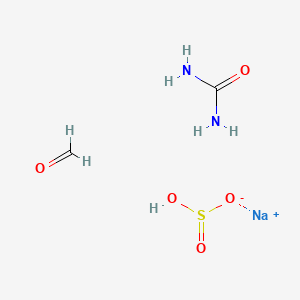

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
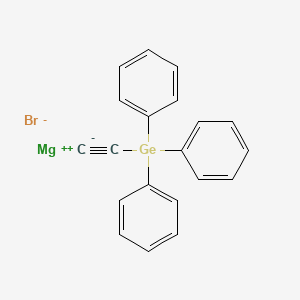
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
